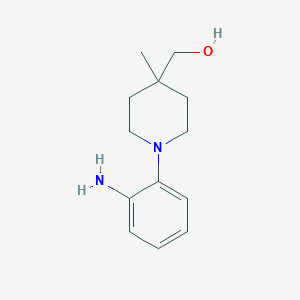

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol

Beschreibung

Molecular Architecture and Functional Group Analysis

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol features a piperidine ring substituted at the 1-position with a 2-aminophenyl group and at the 4-position with both methyl and hydroxymethyl groups. The molecular formula is C₁₃H₂₀N₂O , with a molecular weight of 220.31 g/mol and an exact mass of 220.15756 Da .

Key functional groups include:

- Aromatic amine : The 2-aminophenyl group contributes a primary amine (-NH₂) attached to a benzene ring.

- Piperidine ring : A six-membered heterocycle with one nitrogen atom.

- Hydroxymethyl group (-CH₂OH) : Introduces polarity and hydrogen-bonding capability.

- Methyl group (-CH₃) : Enhances steric bulk at the 4-position of the piperidine ring.

The stereochemistry at the 4-position of the piperidine ring creates a chiral center , necessitating consideration of enantiomeric forms during synthesis and analysis .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Aromatic protons : Resonate at δ 6.5–7.2 ppm (2-aminophenyl) .

- Piperidine protons :

- Methyl group (δ 1.2–1.5 ppm, singlet).

- Hydroxymethyl protons (δ 3.4–3.7 ppm, multiplet).

- Ring protons (δ 1.8–3.0 ppm, multiplet) .

- NH₂ protons : Broad singlet at δ 4.5–5.0 ppm (exchangeable with D₂O) .

¹³C NMR :

Thermodynamic and Kinetic Properties

Solubility

Stability

- Thermal stability : Decomposes above 200°C.

- Oxidative sensitivity : The amine group may oxidize under ambient conditions, requiring storage under nitrogen .

Acid-Base Behavior

- pKa :

- Amine group: ~9.5 (weak base).

- Hydroxymethyl group: ~15 (non-acidic) .

Conformational Flexibility and Stereochemical Considerations

Conformational Analysis

The piperidine ring adopts a chair conformation with the methyl and hydroxymethyl groups in equatorial positions to minimize steric strain. Molecular dynamics simulations suggest limited ring puckering due to the bulky 4-substituents .

Stereochemistry

- Chiral center : The 4-position of the piperidine ring (C4) has four distinct substituents (N1-aryl, C3, C5, and hydroxymethyl).

- Enantiomers : Synthesis typically yields a racemic mixture unless chiral catalysts or resolving agents are employed .

Eigenschaften

IUPAC Name |

[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDAJILTNQPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mannich Condensation for Piperidine Core Formation

A foundational step in preparing piperidine derivatives is the Mannich condensation, which involves the reaction of:

- Aromatic aldehydes (such as 2-aminobenzaldehyde or derivatives),

- Ketones (e.g., acetone or substituted methyl ketones),

- Ammonia or primary amines.

This reaction produces substituted piperidin-4-ones, which serve as precursors to the piperidine ring system. For example, the condensation of an acetone derivative with 2-aminobenzaldehyde and ammonia in ethanol medium yields the piperidin-4-one intermediate, which can be further modified. The Mannich reaction is well-documented for its efficiency and regioselectivity in forming the piperidine ring with desired substitutions at the 2 and 6 positions (or 4-position functionalization after reduction).

Reductive Amination and Functional Group Transformations

Following the formation of the piperidin-4-one intermediate, reductive amination is employed to introduce the 4-methyl and 4-methanol substituents. This typically involves:

- Reduction of the piperidin-4-one to the corresponding piperidine,

- Reductive amination with formaldehyde or other aldehydes to install the hydroxymethyl group at the 4-position,

- Introduction of the methyl group at the 4-position can be achieved either prior to or after ring closure, depending on the synthetic route.

Hydrogenation or metal-catalyzed reductions (e.g., using Pd/C or Raney Nickel) are common to reduce ketones to alcohols or amines in this context.

Research Findings and Optimization Notes

- The Mannich condensation is sensitive to reaction conditions such as temperature, solvent choice, and molar ratios, which affect yield and purity.

- Protection/deprotection steps are critical to avoid side reactions involving the amino group on the phenyl ring.

- Reductive amination steps require careful control of reducing agent equivalents and reaction time to selectively install the hydroxymethyl group without over-reduction.

- Crystallization from ethanol or ethanol mixtures is effective for purification of piperidine intermediates and final products, ensuring consistent conformation and stereochemistry.

- Recent studies emphasize the importance of optical resolution and stereochemical purity, which can be achieved via chiral HPLC techniques after synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Mannich condensation | 2-Aminobenzaldehyde, acetone derivative, ammonia, ethanol | Formation of substituted piperidin-4-one |

| 2 | Reduction | Pd/C or Raney Nickel, H2 | Reduction of piperidin-4-one to piperidine |

| 3 | Reductive amination | Formaldehyde or aldehyde, reducing agent | Introduction of 4-methanol substituent |

| 4 | Protection/Deprotection | Troc or Boc protecting groups, acid or Zn | Amino group protection for selective reactions |

| 5 | Purification | Recrystallization from ethanol or solvent mixtures | Pure crystalline compound |

Analyse Chemischer Reaktionen

Types of Reactions: (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperidine, including (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants .

2. Pain Management

Piperidine derivatives have been explored for their analgesic properties. The compound has shown efficacy in preclinical models of pain, where it modulates pain pathways through inhibition of specific receptors involved in nociception. Case studies demonstrate its potential as an alternative to traditional opioids, aiming to reduce dependency risks associated with opioid analgesics .

Neuropharmacology

1. Neuroprotective Effects

The neuroprotective capabilities of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies reveal that this compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby contributing to neuronal survival and function .

2. Cognitive Enhancement

In addition to neuroprotection, there is evidence suggesting cognitive-enhancing properties associated with this compound. Research involving animal models has shown improvements in memory retention and learning capabilities when administered this compound. This effect is attributed to its action on cholinergic pathways, which are crucial for cognitive processes .

Cancer Treatment

1. Antitumor Activity

Recent investigations have identified this compound as a candidate for anticancer therapy. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| H1975 (Lung) | 3.5 | Cell cycle arrest at G2/M phase |

| A431 | 4.0 | Mitochondrial dysfunction |

Wirkmechanismus

The mechanism of action of (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. The aminophenyl group can interact with aromatic receptors, while the piperidine ring can modulate the activity of neurotransmitter receptors. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) 1-(2-Aminophenyl)-4-piperidinemethanol

- Structure : Lacks the 4-methyl group present in the target compound.

- However, this may lower metabolic stability compared to the methylated analog .

(b) [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol

- Structure: Substitutes the 2-aminophenyl group with a benzyl group and adds an aminomethyl substituent at the 4-position.

- Impact: The benzyl group enhances lipophilicity, while the aminomethyl group introduces an additional basic site, altering solubility (logP) and ionic interactions. This compound is noted for its higher molecular weight (C₁₄H₂₁N₂O₂) and distinct safety profile .

(c) (S)-(1-Methylpiperidin-2-yl)methanol

Heterocyclic and Aromatic Modifications

(a) (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

- Structure: Replaces the 2-aminophenyl group with a 5-aminopyridin-2-yl moiety.

- Impact: The pyridine ring introduces a heteroatom, enhancing solubility in polar solvents (e.g., water, ethanol) and altering electronic distribution. This modification may improve binding affinity to enzymes with polar active sites .

(b) (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Structure: Replaces the piperidine ring with piperazine and substitutes the methanol group with a ketone.

- Impact : The ketone group increases electrophilicity, making it more reactive in nucleophilic addition reactions. Piperazine derivatives are common in drug design due to their balanced basicity and solubility, but this compound’s safety data highlight risks of toxic fume emission during combustion .

Physicochemical and Pharmacological Properties

Biologische Aktivität

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, a compound featuring a piperidine core, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

It contains an aminophenyl group and a piperidinyl moiety, which are crucial for its biological interactions. The presence of the hydroxymethyl group contributes to its solubility and potential bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .

- Receptor Modulation : It may also act as a modulator of certain receptors involved in neurotransmission and cancer signaling pathways. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its activity against hypopharyngeal tumor cells, where it demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further investigation in the treatment of Alzheimer's disease. Its structure allows it to cross the blood-brain barrier, enhancing its efficacy in neurological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Modification of Substituents : Variations in the aromatic ring or piperidine structure can significantly affect potency and selectivity against targeted enzymes . For example, altering the length or branching of alkyl groups on the piperidine can enhance enzyme inhibition.

- Hydroxymethyl Group : The presence of the hydroxymethyl group appears to improve solubility and bioavailability, which are essential for effective therapeutic use .

Case Studies

Several studies have documented the biological effects of this compound:

- Cytotoxicity Assay : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

- Neuroprotective Studies : In animal models, administration of this compound showed significant improvements in cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving:

- Condensation : Reacting 2-aminobenzaldehyde derivatives with 4-methylpiperidin-4-ylmethanol precursors under acidic conditions (e.g., acetic acid) to form the Schiff base intermediate .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to reduce the imine bond and stabilize the amine group .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to isolate the product. Yield optimization involves adjusting stoichiometry, reaction time (TLC monitoring), and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation, methyl group integration, and aromatic proton coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

- HPLC : Reverse-phase C18 columns (mobile phase: MeOH/buffer) to assess purity (>95%) and detect impurities .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Guidelines :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the aminophenyl group.

- Use PPE (gloves, lab coat) and fume hoods due to potential respiratory irritation, as noted in SDS sheets for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates) affecting bioassay results .

- Assay Standardization : Use orthogonal assays (e.g., competitive binding vs. functional cellular assays) to confirm target engagement, referencing discrepancies in piperidine derivative studies .

Q. What strategies are effective for identifying and mitigating by-products during synthesis?

- Solutions :

- By-product Analysis : LC-MS to detect side products (e.g., over-reduced or dimerized species).

- Condition Optimization : Vary reaction temperature (e.g., 60–80°C for condensation) and catalyst type (Pd-C vs. Raney Ni) to suppress undesired pathways, as demonstrated in analogous syntheses .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding to receptors (e.g., GPCRs, kinases) based on the aminophenyl moiety’s electronic profile.

- QSAR Modeling : Corate structural descriptors (logP, polar surface area) with activity data from analogs to refine predictive models .

Q. What experimental designs are suitable for studying the compound’s stereochemical impact on bioactivity?

- Design :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation.

- Activity Comparison : Test isolated enantiomers in vitro to assess stereospecific effects on potency, referencing studies on related piperidine-based chiral centers .

Methodological Notes

- Synthetic Reproducibility : Emphasize rigorous documentation of reaction conditions (e.g., solvent grade, drying time) to address variability .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for structural consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.